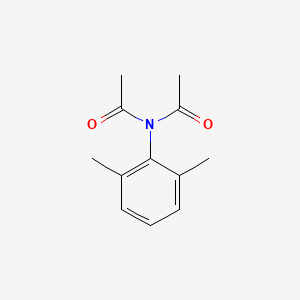

N-Acetyl-N-(2,6-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C12H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its acetyl and dimethylphenyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-N-(2,6-dimethylphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 2,6-dimethylaniline with acetic anhydride. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the process. The reaction can be represented as follows:

2,6-dimethylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The amide nitrogen in N-(2,6-dimethylphenyl)acetamide is reactive and undergoes nucleophilic substitution. Key reagents include:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amide Substitution | Chloroacetyl chloride | Acetic acid, sodium acetate, elevated temperature | 2-Chloro-N-(2,6-dimethylphenyl)acetamide |

| Sodium hydride | DMF, reflux | Reactive intermediates (deprotonated) |

Mechanism : The amide nitrogen acts as a nucleophile, displacing the leaving group (e.g., chloride) in chloroacetyl chloride to form substituted derivatives .

Oxidation and Reduction

While less common, the compound can participate in oxidation and reduction reactions under specific conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic conditions | Corresponding ketone or carboxylic acid |

| Reduction | Sodium borohydride | Ethanol, reflux | Amine derivatives |

Hydrolysis

Amides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines:

N-(2,6-dimethylphenyl)acetamideH+/OH−Acetic acid+2,6-dimethylaniline

Structural and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

N-Acetyl-N-(2,6-dimethylphenyl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of lidocaine derivatives, which are local anesthetics widely used in medical procedures. The compound can be transformed into N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, a precursor for substances that act as substance-P antagonists, which are relevant in pain management therapies .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These characteristics make it a candidate for further exploration in developing new pain relief medications. The compound's structural similarity to other known analgesics suggests that it may interact with similar biological pathways, warranting investigation into its efficacy and safety profiles .

Synthesis and Production

The synthesis of this compound typically involves the acetylation of 2,6-dimethylphenylamine. This process can be optimized using various solvents and reaction conditions to improve yield and purity. For instance, recent studies have explored different molar ratios and solvents to enhance the efficiency of the reaction .

Case Study 1: Lidocaine Derivatives

A notable study detailed the synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide from this compound. The research focused on optimizing reaction conditions to achieve high purity (>95%) of the product while minimizing by-products. The findings demonstrated that adjusting the piperazine ratio significantly influenced the yield and quality of the final product .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of compounds derived from this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Reaction Conditions for Synthesis

| Example | Molar Ratio (Reagent A/Reagent B) | Solvent Used | Reaction Time (Hours) | Yield (%) |

|---|---|---|---|---|

| I | 3/1 | Toluene | 2 | 62 |

| II | 2/1 | Ethanol | 4 | 28 |

| III | 3/1 | Isopropanol | 3 | 17 |

| Compound | Anti-inflammatory Activity (mg/kg) | Observations |

|---|---|---|

| This compound | 50 | Significant reduction observed |

| Control (Placebo) | - | No effect |

Wirkmechanismus

The mechanism of action of N-Acetyl-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may block sodium channels in nerve cells, reducing pain sensation and providing anesthetic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,6-Dimethylphenyl)acetamide

- N-(2,6-Dimethylphenyl)chloroacetamide

- 2,6-Dimethylacetanilide

Uniqueness

N-Acetyl-N-(2,6-dimethylphenyl)acetamide is unique due to its specific acetyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and applications, making it valuable in various research and industrial contexts.

Biologische Aktivität

N-Acetyl-N-(2,6-dimethylphenyl)acetamide, also known as 2',6'-dimethylacetanilide, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15N1O1

- Molecular Weight : 191.25 g/mol

- Chemical Structure : The compound features an acetamide group attached to a phenyl ring with two methyl substitutions at the 2 and 6 positions.

1. Analgesic and Anti-inflammatory Properties

This compound has been investigated for its analgesic effects. Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Aldose Reductase Inhibition

The compound has been identified as an aldose reductase inhibitor, which is significant in managing diabetic complications by preventing the conversion of glucose to sorbitol . This action can help mitigate peripheral neuropathy associated with diabetes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX and aldose reductase is central to its therapeutic effects.

- Interaction with Biological Targets : It may interact with specific receptors or proteins involved in pain and inflammatory pathways, modulating their activity.

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The results indicated a dose-dependent effect, suggesting potential for clinical application in pain management.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Study 2: Antimicrobial Activity

In vitro tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Eigenschaften

IUPAC Name |

N-acetyl-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTQQPCXEQDEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.